

AN317: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AN317	
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An In-depth Examination of the Chemical Properties, Signaling Pathways, and Experimental Protocols for the $\alpha6\beta2$ Nicotinic Acetylcholine Receptor Partial Agonist*

This technical guide provides a comprehensive overview of **AN317**, a functionally selective partial agonist of the $\alpha6\beta2$ -containing nicotinic acetylcholine receptor (nAChR). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental considerations of this compound.

Chemical and Physical Properties

AN317, with the CAS number 946074-35-7, is a small molecule with the IUPAC name 9-Methyl-3-(3-pyridinyl)-3,9-diazabicyclo[3.3.1]nonane. Its fundamental chemical properties are summarized in the table below. While experimentally determined data for some physical properties are not readily available in the public domain, predicted values provide useful estimates for laboratory handling and experimental design.



Property	Value	Source
CAS Number	946074-35-7	[1]
IUPAC Name	9-Methyl-3-(3-pyridinyl)-3,9- diazabicyclo[3.3.1]nonane	N/A
Molecular Formula	C13H19N3	[1]
Molecular Weight	217.31 g/mol	N/A
Predicted Boiling Point	343.2 ± 32.0 °C	[2][3]
Predicted Density	1.085 ± 0.06 g/cm ³	[3]
Melting Point	Not available	[3][4]
Solubility	No data available	[4]

Biological Activity and Mechanism of Action

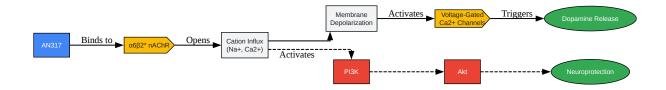
AN317 is characterized as a functionally selective, partial agonist of the $\alpha6\beta2$ -containing nicotinic acetylcholine receptor (nAChR).[1] In cell-based assays, it exhibits a pEC50 of 7.17 at the $\alpha6/\alpha3\beta2\beta3V9$ 'S receptor.[1] Furthermore, it has been shown to inhibit the effect of nicotine with an IC50 of 1.1 μ M.[1]

The $\alpha6\beta2^*$ nAChRs are predominantly expressed on dopaminergic neurons, playing a crucial role in modulating dopamine signaling. Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, primarily Na+ and Ca2+. This influx results in membrane depolarization and the subsequent activation of voltage-gated calcium channels, triggering the release of dopamine from presynaptic terminals.

The downstream signaling cascade initiated by the activation of $\alpha6\beta2^*$ nAChRs can involve several pathways. One significant pathway is the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is implicated in neuroprotective effects.

Below is a diagram illustrating the signaling pathway of **AN317** at the $\alpha6\beta2^*$ nicotinic acetylcholine receptor.





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AN317 Signaling at the α6β2* nAChR

Experimental Protocols

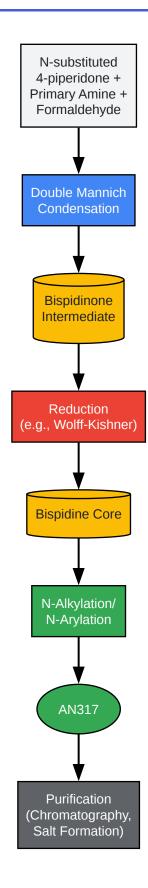
While a specific, detailed synthesis protocol for **AN317** is not publicly available, the synthesis of the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is well-documented. A general approach involves a double Mannich reaction.

General Synthesis of the 3,7-Diazabicyclo[3.3.1]nonane Core

A common method for constructing the bispidine core is the double Mannich condensation. This reaction typically involves the condensation of an N-substituted 4-piperidone, a primary amine, and formaldehyde. The resulting bispidinone can then be further modified. For the synthesis of **AN317**, one of the nitrogen atoms would be methylated and the other would be coupled with a pyridine derivative.

A general workflow for the synthesis and subsequent functionalization of the bispidine core is outlined below.





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General Synthetic Workflow for AN317



Purification

Purification of 3,7-diazabicyclo[3.3.1]nonane derivatives is typically achieved through standard laboratory techniques.

- Column Chromatography: Flash chromatography using silica gel or alumina is a common method for purifying the intermediates and the final product. The choice of eluent will depend on the polarity of the specific compound.
- Salt Formation: The basic nitrogen atoms in the bispidine scaffold allow for the formation of salts (e.g., hydrochloride or fumarate salts). This can be an effective method for purification and for obtaining a stable, crystalline solid.

Analytical Methods

The structure and purity of **AN317** and its intermediates can be confirmed using a variety of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

In Vitro Biological Assays

The biological activity of **AN317** as an $\alpha6\beta2^*$ nAChR partial agonist can be characterized using several in vitro assays.

3.4.1. Radioligand Binding Assay

This assay is used to determine the binding affinity of **AN317** to the $\alpha6\beta2^*$ nAChR.

• Principle: A radiolabeled ligand with known affinity for the receptor (e.g., [3H]-epibatidine) is incubated with a preparation of cells or tissues expressing the receptor, in the presence of



varying concentrations of the unlabeled test compound (AN317). The ability of AN317 to displace the radioligand is measured, and the Ki (inhibition constant) is calculated.

General Protocol:

- Prepare cell membranes or synaptosomes from a source expressing α6β2* nAChRs.
- Incubate the membranes/synaptosomes with a fixed concentration of the radioligand and a range of concentrations of AN317.
- Separate the bound and free radioligand by rapid filtration.
- Quantify the radioactivity of the filters using liquid scintillation counting.
- Analyze the data to determine the IC50, which can then be converted to a Ki value.

3.4.2. Functional Assays (e.g., FLIPR Assay)

Functional assays measure the cellular response to receptor activation. The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium.

• Principle: Cells expressing the α6β2* nAChR are loaded with a calcium-sensitive fluorescent dye. Upon activation of the receptor by an agonist like **AN317**, the influx of calcium into the cell leads to an increase in fluorescence, which is detected by the FLIPR instrument.

• General Protocol:

- Plate cells stably or transiently expressing the $\alpha6\beta2^*$ nAChR in a multi-well plate.
- Load the cells with a calcium-sensitive dye.
- Add varying concentrations of AN317 to the wells.
- Measure the change in fluorescence over time using the FLIPR instrument.
- Analyze the data to determine the EC50 (half-maximal effective concentration) and the maximal efficacy of AN317. To determine if it is a partial agonist, its maximal response is



compared to that of a full agonist.

Conclusion

AN317 is a valuable research tool for investigating the role of $\alpha6\beta2^*$ nicotinic acetylcholine receptors in various physiological and pathological processes. This guide provides a foundational understanding of its chemical properties, mechanism of action, and relevant experimental methodologies to aid researchers in their studies with this compound. As with any chemical substance, appropriate safety precautions should be taken in a laboratory setting.

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- To cite this document: BenchChem. [AN317: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617641#an317-cas-number-and-chemical-properties]

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